molecular formula C13H18ClN3O3 B13500917 tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13500917
M. Wt: 299.75 g/mol
InChI Key: QTOBLDDNTYTCMA-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chloropyrimidine moiety, and a tert-butyl ester group. Its molecular formula is C13H18ClN3O3, and it has a molecular weight of 299.75 g/mol .

Preparation Methods

The synthesis of tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 2-chloropyrimidine with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOBLDDNTYTCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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